molecular formula C9H12N2O4 B14288594 Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate CAS No. 119140-24-8

Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate

Cat. No.: B14288594
CAS No.: 119140-24-8
M. Wt: 212.20 g/mol
InChI Key: KITTVFUPRYITJL-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C₉H₁₂N₂O₄. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with methanol in the presence of a catalyst. One common method includes the use of triethylamine and ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dimethoxypyrimidine-5-carboxylate
  • Methyl 6-methylpyrimidine-5-carboxylate
  • 2,4-Dimethoxy-6-methylpyrimidine

Uniqueness

Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to its analogs .

Properties

119140-24-8

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-5-6(8(12)14-3)7(13-2)11-9(10-5)15-4/h1-4H3

InChI Key

KITTVFUPRYITJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OC)OC)C(=O)OC

Origin of Product

United States

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